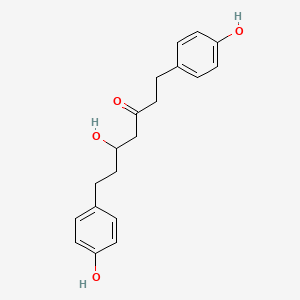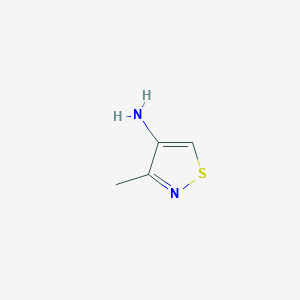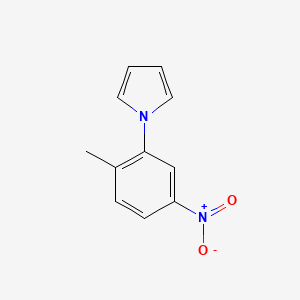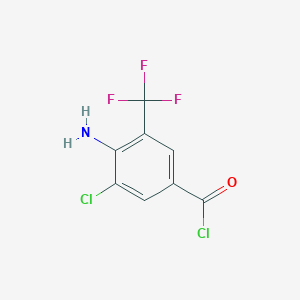
3-Methoxy-2-(trifluoromethyl)aniline
Vue d'ensemble
Description
3-Methoxy-2-(trifluoromethyl)aniline is an important intermediate of medicine and pesticide . It is mainly used for synthesizing analgesic and herbicide, veterinary anti-inflammatory drug, and is also a key intermediate for synthesizing flunixin meglumine .
Synthesis Analysis
A copper-mediated three-component reaction of o-iodoanilines, anilines, and ethyl trifluoropyruvate is reported . The transformation allows diverse substrate scope on both o-iodoanilines and anilines, delivering various 2-trifluoromethylbenzimidazole products in moderate to good yields .Molecular Structure Analysis
The molecular structure of 3-Methoxy-2-(trifluoromethyl)aniline is CF3C6H4NH2 . It is one of three isomers of trifluoromethylaniline . It is classified as an aromatic amine .Chemical Reactions Analysis
3-Methoxy-2-(trifluoromethyl)aniline may be used in chemical synthesis . It may be used in the synthesis of spleen tyrosine kinase inhibitors based on the phenylamino pyrimidine thiazole .Applications De Recherche Scientifique
Catalysis and Synthesis
- Catalytic Synthesis of Arylamides : Arylamides of 3-hydroxy-2-naphthoic acid, used in the production of azo pigments and medicines, have been synthesized using phosphorus trichloride as an effective catalyst under mild conditions, highlighting the role of catalysts in amidation reactions at elevated temperatures (Shteinberg, 2022).
Organic Synthesis
- Synthesis of β-Trifluoromethyl β-Anilino Esters : The Reformatsky reaction with 4-methoxy-N-(2,2,2-trifluoroethylidene)aniline under mild conditions yielded ethyl 4,4,4-trifluoro-3-(N-4-methoxyphenyl)amino-2-alkylbutyrate, demonstrating the utility in synthesizing fluorine-containing organic compounds (Gong & Kato, 2001).
- New Routes to 2-Trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones : Synthesis techniques have been developed for 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones using N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines, providing insights into the synthesis of fluorinated heterocyclic compounds (Gong & Kato, 2004).
Spectrochemical and Theoretical Investigations
- Spectrochemical Analysis : Spectrochemical investigations of di methoxy Aniline Dithiocarbamate metal complexes have elucidated their potential biological activity, demonstrating the significance of structural analysis in understanding the biological implications of synthesized compounds (Sekhar, Jayaraju, & Sreeramulu, 2019).
Biological Applications
- Fluorescent Sensors for Biological Systems : A novel Schiff-base fluorescent sensor for aluminum(III) ions in living cells, based on methoxy-N-((8-methylquionline-2yl)methylene)aniline, has been developed, showcasing the application of organic molecules in detecting metal ions in biological contexts (Tian, Yan, Yang, & Tian, 2015).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Pyrazol-4-yl- and 2H-chromene-based substituted anilines have been synthesized, demonstrating significant antibacterial and antifungal activity, which highlights the potential of these compounds in developing new antimicrobial agents (Banoji, Angajala, Ravulapelly, & Vannada, 2022).
Safety And Hazards
Orientations Futures
The future directions of 3-Methoxy-2-(trifluoromethyl)aniline research could involve the trifluoromethylarylation of alkenes using anilines . This work uncovers a new mode of reactivity that involves the use of abundant anilines as a non-prefunctionalized aromatic source and the simultaneous activation of trifluoromethyl hypervalent iodine reagent .
Propriétés
IUPAC Name |
3-methoxy-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-13-6-4-2-3-5(12)7(6)8(9,10)11/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJBDVWRFMTPOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501274128 | |
| Record name | 3-Methoxy-2-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501274128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-(trifluoromethyl)aniline | |
CAS RN |
53982-03-9 | |
| Record name | 3-Methoxy-2-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53982-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-2-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501274128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-2-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1314435.png)
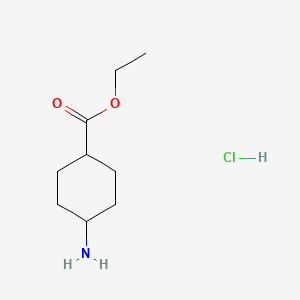
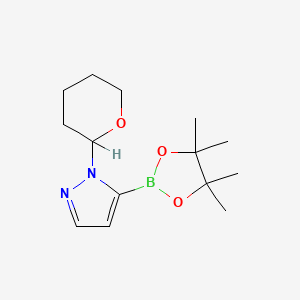
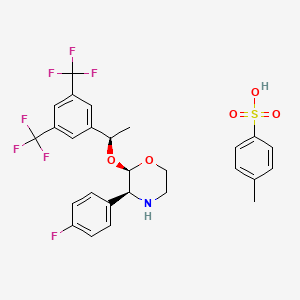
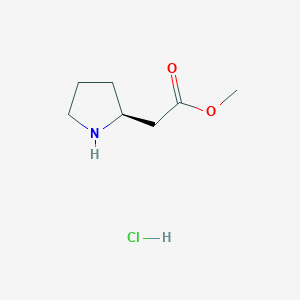
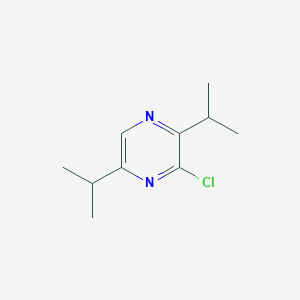
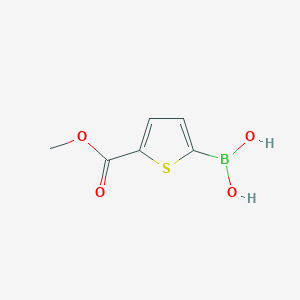
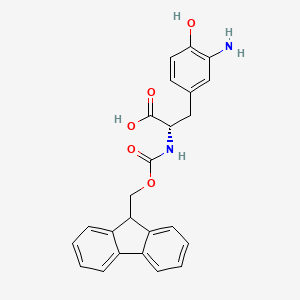
![2-Chlorothiazolo[5,4-b]pyridine](/img/structure/B1314447.png)

